2,3-Dioxopropanoic acid
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Overview
Description
It is a colorless liquid with acidic properties and is stable in air but decomposes upon heating . This compound is commonly used as a substrate or reagent in organic synthesis.
Preparation Methods
2,3-Dioxopropanoic acid can be synthesized through various organic synthesis methods. One common method involves the decarboxylation of oxalic acid derivatives . The reaction conditions typically require controlled temperatures and the presence of catalysts to facilitate the decarboxylation process. Industrial production methods may involve more advanced techniques to ensure higher yields and purity.
Chemical Reactions Analysis
2,3-Dioxopropanoic acid undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form various carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can participate in substitution reactions where functional groups are replaced by others. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride.
Scientific Research Applications
2,3-Dioxopropanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It serves as a precursor in metabolic pathways and can be used in studies related to enzyme functions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug synthesis.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,3-Dioxopropanoic acid involves its interaction with specific molecular targets and pathways. For instance, it can act as a substrate for enzymes involved in decarboxylation reactions. The molecular targets include enzymes that facilitate the conversion of the acid into other compounds. The pathways involved are typically related to metabolic processes where the compound is either synthesized or broken down .
Comparison with Similar Compounds
2,3-Dioxopropanoic acid can be compared with other similar compounds such as:
Oxalic acid: Both undergo decarboxylation reactions but have different molecular structures and properties.
Malonic acid: Similar in that it contains multiple carboxyl groups, but differs in its reactivity and applications.
Succinic acid: Another dicarboxylic acid with different industrial and biological applications.
This compound stands out due to its unique reactivity and versatility in various chemical reactions and applications.
Properties
IUPAC Name |
2,3-dioxopropanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2O4/c4-1-2(5)3(6)7/h1H,(H,6,7) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSCNFEFJALUGBY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)C(=O)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1021588 |
Source
|
Record name | 1,2-Dioxopropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1021588 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
102.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
815-53-2 |
Source
|
Record name | 2,3-Dioxopropanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=815-53-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
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